![molecular formula C15H22Cl2N2O2 B1421893 2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride CAS No. 1258652-36-6](/img/structure/B1421893.png)
2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride
Descripción general
Descripción
“2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS Number: 1258652-36-6 . It has a molecular weight of 333.26 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O2.ClH/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18;/h2-5,12H,6-11H2,1H3,(H,17,19);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.26 . It appears as a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats :
- This study discusses the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, examining its absorption, clearance, distribution, and extensive metabolism in rats (Wu et al., 2006).
Contact Allergy to the Active Ingredients of Bioban P 1487 :
- The paper investigates the frequency of contact allergy to Bioban P 1487, a preservative used in metal working fluids, and the difficulty in identifying the sensitizing hapten in patients with this contact allergy (Gruvgerger et al., 1996).
Sorption of 2,4-D and Other Phenoxy Herbicides to Soil, Organic Matter, and Minerals :
- This review paper covers the sorption experiments of phenoxy herbicides like 2,4-D, highlighting the importance of soil organic matter and iron oxides as sorbents for these herbicides (Werner et al., 2012).
Pleiotropic Effects and Pharmacological Properties of Penehyclidine Hydrochloride :
- The review discusses the pharmacological properties of Penehyclidine Hydrochloride (PHC), focusing on its clinical effects for organic phosphorus poisoning, preanesthetic medication, and its protective effects on various organs (Wang et al., 2018).
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment :
- This paper reviews the occurrence, toxicity, degradation, and environmental impact of Triclosan, a synthetic antibacterial agent, and its transformation into potentially more toxic compounds (Bedoux et al., 2012).
FTY720 for Cancer Therapy (Review) :
- The study reviews FTY720, a potent immunosuppressant approved for treating multiple sclerosis, and its potential antitumor efficacy in several cancer models, exploring both the phosphorylated and unphosphorylated forms of FTY720 (Zhang et al., 2013).
MLCT Excited States of Cuprous Bis-phenanthroline Coordination Compounds :
- This paper discusses the MLCT (metal-to-ligand charge transfer) excited states in cuprous bis-phenanthroline compounds and their photophysical properties (Scaltrito et al., 2000).
The Biological and Clinical Activity of Anti-malarial Drugs in Autoimmune Disorders :
- This review evaluates the use of chloroquine and hydroxychloroquine, drugs initially used as anti-malarials, in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis, discussing their efficacy and potential side effects (Taherian et al., 2013).
Behavioral Pharmacology of AR-A000002, a Novel, Selective 5-Hydroxytryptamine1B Antagonist :
- This review summarizes the behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist, and its potential in treating anxiety and affective disorders (Hudzik et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12(16)15(19)17-10-13-2-4-14(5-3-13)11-18-6-8-20-9-7-18;/h2-5,12H,6-11H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNPTBZZVYBHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)CN2CCOCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



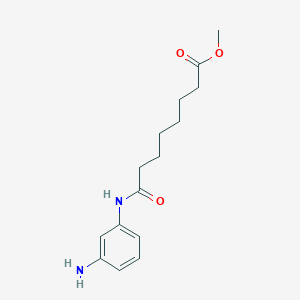
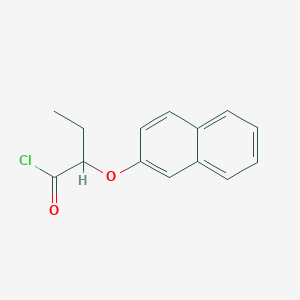

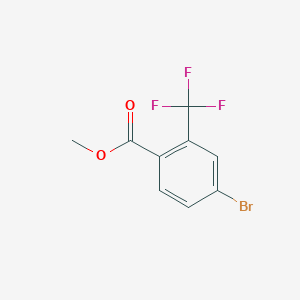
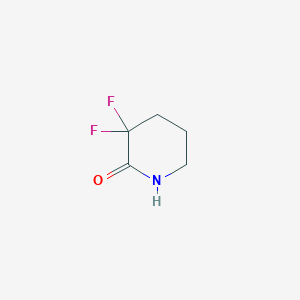
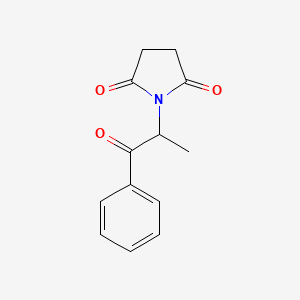
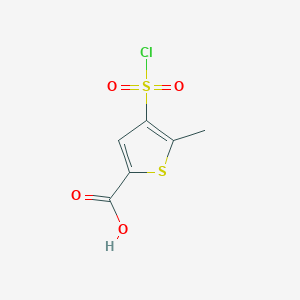
![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)
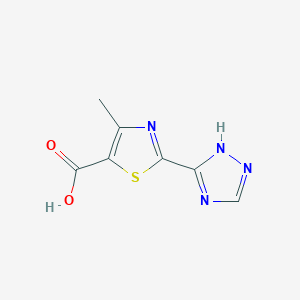
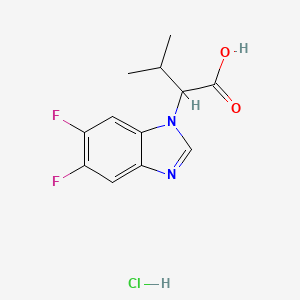
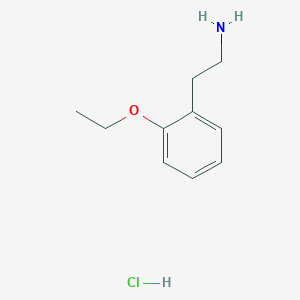
![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)
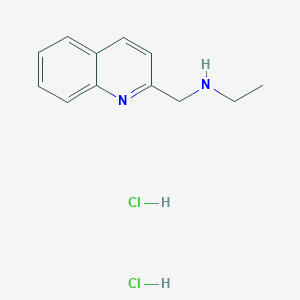
![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)